

Application Notes and Protocols: Long-Term Tumor Immunity with Diprovocim-X

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Compound of Interest

Compound Name: *Diprovocim-X*

Cat. No.: *B10832013*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical data and methodologies for studying the long-term anti-tumor immunity induced by **Diprovocim-X**, a potent synthetic Toll-like receptor 1/2 (TLR1/TLR2) agonist. The information is based on studies demonstrating its efficacy in murine melanoma models, particularly when used as a vaccine adjuvant in combination with immune checkpoint blockade.

Introduction to Diprovocim-X

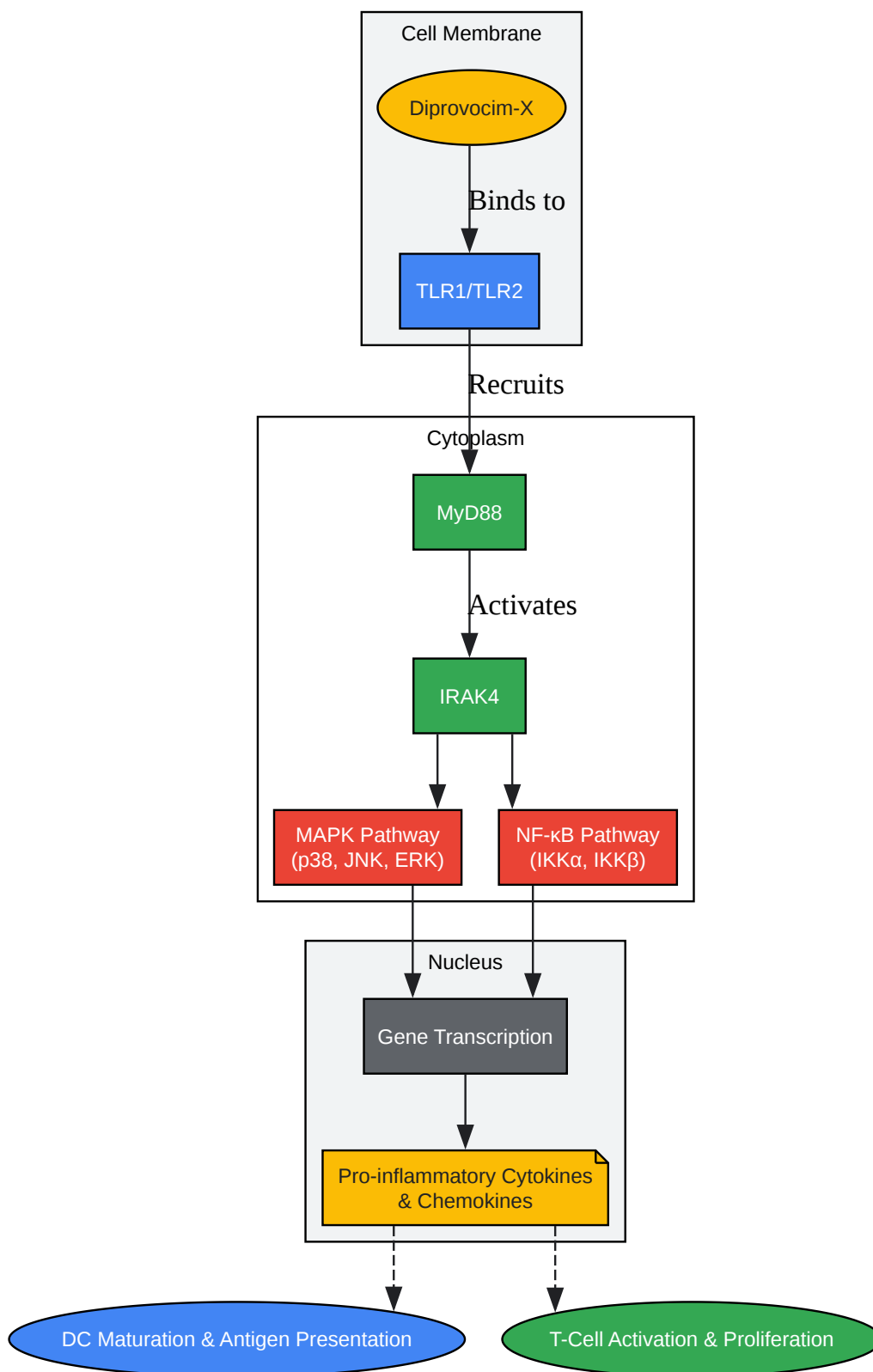
Diprovocim-X is a next-generation, small-molecule agonist of the TLR1/TLR2 heterodimer, designed for enhanced potency and efficacy in both human and murine systems.^{[1][2]} It functions as a powerful adjuvant, stimulating both innate and adaptive immune responses.^{[1][3]} When co-administered with a tumor-associated antigen, **Diprovocim-X** promotes the maturation of antigen-presenting cells (APCs), leading to robust antigen-specific T-cell responses and the generation of long-term anti-tumor memory.^[4] Preclinical studies have shown that **Diprovocim-X**, in combination with anti-PD-L1 checkpoint inhibition, can lead to complete tumor eradication and protection from tumor rechallenge in mouse models.

Mechanism of Action: TLR1/TLR2 Signaling

Diprovocim-X initiates a signaling cascade by binding to the TLR1/TLR2 heterodimer on the surface of APCs, such as dendritic cells and macrophages. This engagement triggers the activation of downstream signaling pathways, primarily through MyD88, leading to the

activation of transcription factors like NF- κ B and the subsequent production of pro-inflammatory cytokines and chemokines. This process is crucial for the activation of antigen-specific cytotoxic T lymphocytes (CTLs) that can recognize and eliminate tumor cells.

Signaling Pathway Diagram



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Caption: **Diprovocim-X** TLR1/TLR2 signaling pathway.

Preclinical Efficacy Data

The following tables summarize the quantitative data from preclinical studies using Diprovocim in a B16-OVA melanoma mouse model.

Table 1: In Vitro Potency of Diprovocim Analogs

| Compound | Human THP-1 Cells (EC50) | Mouse Macrophages (EC50) | Mouse Macrophages Efficacy (relative to Diprovocim-1) |
|--------------|--------------------------|--------------------------|---|
| Diprovocim-1 | 110 pM | 1.3 nM | 100% |
| Diprovocim-X | 140 pM | 750 pM | 550% |

Table 2: Anti-Tumor Efficacy in B16-OVA Melanoma Model (Post-Tumor Treatment)

| Treatment Group | Average Survival (days) | Tumor Growth Inhibition |
|-------------------------------|--|--|
| OVA alone | 22 | - |
| Alum + OVA | 30 | Significant inhibition, but slight survival increase |
| Diprovocim + OVA | 41 | Significant inhibition and prolonged survival |
| Diprovocim + OVA + anti-PD-L1 | Not specified, but 100% of mice responded to treatment | Complete inhibition |

Experimental Protocols

The following are detailed protocols based on the methodologies described in the cited preclinical studies.

B16-OVA Melanoma Mouse Model

This protocol outlines the establishment of the B16-OVA tumor model in C57BL/6J mice.

Materials:

- B16-OVA melanoma cell line
- C57BL/6J mice (female, 6-8 weeks old)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Cell culture medium (e.g., DMEM with 10% FBS)
- Syringes and needles (27-gauge)

Procedure:

- Culture B16-OVA cells in standard cell culture medium.
- Harvest cells by trypsinization and wash with PBS.
- Resuspend cells in sterile PBS at a concentration of 2×10^6 cells/mL.
- Subcutaneously inject 100 μ L of the cell suspension (2×10^5 cells) into the right flank of each mouse.
- Monitor tumor growth every 2-3 days by measuring tumor dimensions with calipers. Tumor volume can be calculated using the formula: $(\text{length} \times \text{width}^2) / 2$.

In Vivo Adjuvant and Anti-Tumor Efficacy Study

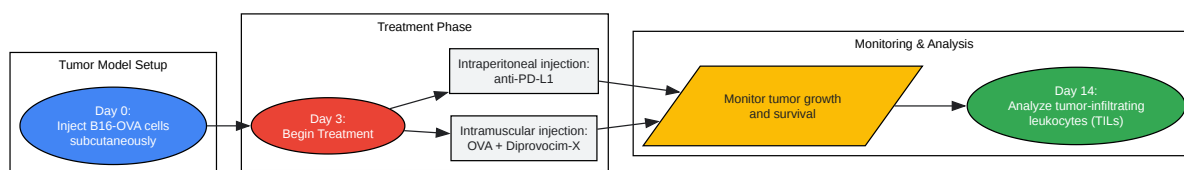
This protocol describes the treatment of tumor-bearing mice with a Diprovocim-adjuvanted vaccine and checkpoint blockade.

Materials:

- Tumor-bearing C57BL/6J mice (from Protocol 4.1)
- Ovalbumin (OVA) protein

- **Diprovocim-X**
- Anti-PD-L1 antibody
- Sterile saline
- Syringes and needles

Experimental Workflow Diagram:



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Caption: Post-tumor treatment experimental workflow.

Procedure:

- On day 3 post-tumor inoculation, begin treatment.
- **Vaccination**: Prepare the vaccine formulation by mixing OVA (e.g., 100 μ g/mouse) and **Diprovocim-X** (e.g., 200 μ g/mouse) in sterile saline. Administer the vaccine via intramuscular injection at a site distal to the tumor.
- **Checkpoint Blockade**: Administer anti-PD-L1 antibody (e.g., 200 μ g/mouse) via intraperitoneal injection. Repeat this injection every 3-4 days for a specified number of doses.
- **Control Groups**: Include control groups receiving vehicle, OVA alone, **Diprovocim-X** alone, and anti-PD-L1 alone.

- Continue to monitor tumor growth and survival.
- For immunological analysis, tumors can be harvested at a specific time point (e.g., day 14), and tumor-infiltrating leukocytes can be analyzed by flow cytometry.

Analysis of Tumor-Infiltrating Leukocytes (TILs)

This protocol outlines the isolation and analysis of TILs to assess the cellular immune response within the tumor microenvironment.

Materials:

- Tumor tissue
- RPMI medium
- Collagenase D
- DNase I
- Ficoll-Paque or Percoll
- Flow cytometry antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -NK1.1)
- Flow cytometer

Procedure:

- Excise tumors from euthanized mice.
- Mince the tumor tissue into small pieces.
- Digest the tissue in RPMI containing Collagenase D and DNase I for 30-60 minutes at 37°C with agitation.
- Filter the cell suspension through a 70 µm cell strainer.
- Isolate leukocytes by density gradient centrifugation using Ficoll-Paque or Percoll.

- Wash the isolated cells with PBS.
- Stain the cells with a panel of fluorescently labeled antibodies against immune cell markers.
- Acquire data on a flow cytometer and analyze the frequencies of different immune cell populations (e.g., CD4+ T cells, CD8+ T cells, NK cells).

Long-Term Memory Response and Tumor Rechallenge

A key feature of **Diprovocim-X**-adjuvanted immunotherapy is the generation of a long-lasting anti-tumor memory response.

Tumor Rechallenge Study Protocol

Procedure:

- Use mice that have completely cleared their primary tumors following treatment with **Diprovocim-X** + OVA + anti-PD-L1.
- Allow a rest period of several weeks (e.g., >60 days) to ensure the establishment of a memory immune response.
- Rechallenge these "cured" mice, along with a cohort of age-matched naive mice, with a subcutaneous injection of B16-OVA cells.
- Monitor tumor growth. Mice with a protective memory response should remain tumor-free or exhibit significantly delayed tumor growth compared to the naive control group.

Conclusion

Diprovocim-X is a promising adjuvant for cancer immunotherapy, demonstrating the ability to induce potent, antigen-specific, and long-lasting anti-tumor immunity in preclinical models. The protocols and data presented here provide a framework for further investigation into its mechanism of action and for the design of future preclinical and clinical studies. The synergy observed with immune checkpoint inhibitors highlights its potential as a component of combination therapies for various cancers.

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References

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